Cas no 2228820-25-3 (3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid)

3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid structure
2228820-25-3 structure
商品名:3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
CAS番号:2228820-25-3
MF:C11H12N4O2
メガワット:232.23858165741
CID:6173982
PubChem ID:165626837

3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
    • EN300-1772956
    • 2228820-25-3
    • 3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
    • インチ: 1S/C11H12N4O2/c1-15-9(11(16)17)5-8(14-15)10-6-3-2-4-7(6)12-13-10/h5H,2-4H2,1H3,(H,12,13)(H,16,17)
    • InChIKey: FNKNUDCMOOVHBL-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CC(C2C3=C(CCC3)NN=2)=NN1C)=O

計算された属性

  • せいみつぶんしりょう: 232.09602564g/mol
  • どういたいしつりょう: 232.09602564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 83.8Ų

3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1772956-0.1g
3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
2228820-25-3
0.1g
$1332.0 2023-09-20
Enamine
EN300-1772956-1g
3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
2228820-25-3
1g
$1515.0 2023-09-20
Enamine
EN300-1772956-0.05g
3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
2228820-25-3
0.05g
$1272.0 2023-09-20
Enamine
EN300-1772956-0.25g
3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
2228820-25-3
0.25g
$1393.0 2023-09-20
Enamine
EN300-1772956-2.5g
3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
2228820-25-3
2.5g
$2969.0 2023-09-20
Enamine
EN300-1772956-10g
3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
2228820-25-3
10g
$6512.0 2023-09-20
Enamine
EN300-1772956-1.0g
3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
2228820-25-3
1g
$1515.0 2023-06-03
Enamine
EN300-1772956-5.0g
3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
2228820-25-3
5g
$4391.0 2023-06-03
Enamine
EN300-1772956-5g
3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
2228820-25-3
5g
$4391.0 2023-09-20
Enamine
EN300-1772956-10.0g
3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
2228820-25-3
10g
$6512.0 2023-06-03

3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid 関連文献

3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acidに関する追加情報

Introduction to 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 2228820-25-3)

3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 2228820-25-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazole derivatives and is characterized by its unique structural features and potential biological activities. The cyclopentacpyrazol moiety, combined with the methyl and carboxylic acid functionalities, confers this molecule with a distinct set of properties that make it a promising candidate for various therapeutic applications.

The structural complexity of 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid has been extensively studied using advanced spectroscopic techniques such as NMR and X-ray crystallography. These studies have provided detailed insights into the molecular conformation and electronic properties of the compound. The cyclopentacpyrazol ring system is particularly noteworthy for its rigidity and stability, which are crucial for maintaining the overall integrity of the molecule under various physiological conditions.

In terms of biological activity, recent research has highlighted the potential of 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid as an inhibitor of specific enzymes involved in inflammatory pathways. Studies have shown that this compound exhibits potent anti-inflammatory effects by selectively inhibiting the activity of cyclooxygenase (COX) enzymes. This property makes it a valuable lead compound for the development of new anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Beyond its anti-inflammatory properties, 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid has also shown promise in other therapeutic areas. For instance, preliminary studies have indicated that this compound may have antitumor activity by modulating key signaling pathways involved in cancer cell proliferation and survival. Specifically, it has been observed to inhibit the activation of Akt/mTOR signaling pathways in various cancer cell lines, suggesting its potential as a novel anticancer agent.

The pharmacokinetic profile of 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid has also been investigated to assess its suitability for drug development. Preclinical studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It shows good oral bioavailability and a reasonable half-life in vivo, which are essential characteristics for a drug candidate intended for chronic administration.

To further explore the therapeutic potential of 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid, several ongoing clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in treating various inflammatory and cancer-related conditions. Early results from these trials have been promising, with no significant adverse effects reported at therapeutic doses.

In addition to its therapeutic applications, 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid has also found utility in chemical biology research. Its unique structure makes it an excellent tool for probing the function of specific proteins and pathways in cellular systems. For example, it has been used to study the role of COX enzymes in inflammation and to identify novel targets for drug discovery.

The synthesis of 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid has been optimized using modern synthetic methodologies to ensure high yields and purity. Key steps in the synthesis include the formation of the cyclopentacpyrazol ring system through a series of cyclization reactions followed by functional group modifications to introduce the methyl and carboxylic acid moieties. The synthetic route is scalable and can be adapted for large-scale production if required.

In conclusion, 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 2228820-25-3) represents a promising compound with a wide range of potential applications in medicine and chemical biology. Its unique structural features and biological activities make it an attractive candidate for further research and development as a therapeutic agent. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd